Stearyl monoglyceridyl citrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Stearyl monoglyceridyl citrate is a fatty acid ester that serves as an emulsifier enhancer. It is a semisolid compound with a slightly acidic flavor and is completely miscible with vegetable and animal fats and oils in its liquid state . This compound exhibits surfactant activity and reduces interfacial tensions, making it valuable in various industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: Stearyl monoglyceridyl citrate is prepared through a controlled chemical reaction involving citric acid, monoglycerides, fatty acids (obtained by the glycerolysis of edible fats and oils), and stearyl alcohol . The reaction typically involves the esterification of citric acid with monoglycerides and fatty acids, followed by the addition of stearyl alcohol to form the final product .
Industrial Production Methods: In industrial settings, the production of this compound involves the use of large-scale reactors where the reactants are combined under controlled temperature and pressure conditions. The reaction mixture is then subjected to purification processes to remove any impurities and obtain the final product in a soft, off-white to tan, waxy solid form .
Chemical Reactions Analysis
Types of Reactions: Stearyl monoglyceridyl citrate undergoes various chemical reactions, including:
Esterification: The formation of esters from acids and alcohols.
Hydrolysis: The breakdown of esters into acids and alcohols in the presence of water.
Oxidation: The reaction with oxygen to form peroxides and other oxidation products.
Common Reagents and Conditions:
Esterification: Typically involves the use of acids (e.g., citric acid) and alcohols (e.g., stearyl alcohol) under acidic conditions.
Hydrolysis: Requires water and an acidic or basic catalyst.
Oxidation: Involves the presence of oxygen or oxidizing agents.
Major Products Formed:
Esterification: this compound.
Hydrolysis: Citric acid, monoglycerides, and stearyl alcohol.
Oxidation: Peroxides and other oxidation products.
Scientific Research Applications
Stearyl monoglyceridyl citrate has a wide range of scientific research applications, including:
Chemistry: Used as an emulsifier enhancer in various chemical formulations.
Biology: Studied for its surfactant properties and its ability to reduce interfacial tensions.
Medicine: Investigated for its potential use in drug delivery systems due to its emulsifying properties.
Industry: Widely used in the food industry as an emulsifier in shortenings, margarines, and whip toppings.
Mechanism of Action
Stearyl monoglyceridyl citrate exerts its effects primarily through its surfactant activity. It reduces interfacial tensions between different phases, thereby enhancing the emulsification process. The molecular targets and pathways involved include the interaction with fats and oils, leading to the formation of stable emulsions .
Comparison with Similar Compounds
Stearyl alcohol: A fatty alcohol used as an emulsifier and thickening agent.
Glyceryl monostearate: An ester of glycerol and stearic acid used as an emulsifier.
Sorbitan monostearate: An ester of sorbitol and stearic acid used as an emulsifier.
Comparison: Stearyl monoglyceridyl citrate is unique in its ability to enhance the performance of primary emulsifiers and stabilize emulsions more effectively than similar compounds . Its surfactant activity and compatibility with various fats and oils make it a valuable additive in the food industry .
Properties
CAS No. |
1337-34-4 |
---|---|
Molecular Formula |
C12H16NO3P |
Molecular Weight |
0 |
Synonyms |
Stearyl monoglyceridyl citrate |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.